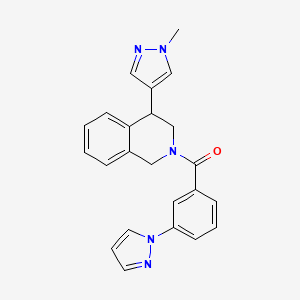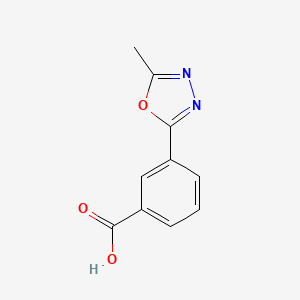![molecular formula C19H21N5O3 B2686169 2-(4-ethoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1020969-70-3](/img/structure/B2686169.png)
2-(4-ethoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: Pyrrolidine and an appropriate acylating agent.
Reaction Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms could be employed to enhance yield and purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions
-
Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core
Starting Materials: Hydrazine derivatives and cyanamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts can be used to facilitate the cyclization process.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives, which may include hydroxylated or ketone forms.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis.
Products: Reduced forms, potentially converting ketones to alcohols.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives, which can include halogenated or alkylated products.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(4-ethoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, this compound is explored for its pharmacological properties. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, or antimicrobial activities. Its efficacy and safety profiles are subjects of ongoing research.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the production of specialty chemicals is also being explored.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-(4-methoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Contains a chlorophenyl group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the ethoxyphenyl group in 2-(4-ethoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one imparts unique electronic and steric properties, potentially enhancing its interaction with biological targets compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-2-27-15-7-5-14(6-8-15)16-11-17-19(26)23(20-13-24(17)21-16)12-18(25)22-9-3-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONSUYJAZKMZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 5-(4-methylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2686087.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2686089.png)



![ethyl 2-[(2-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2686096.png)

![2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2686098.png)


![2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686102.png)
![7-Fluoro-3-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2686104.png)

